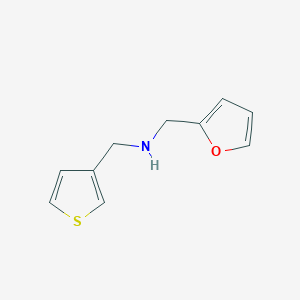

1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine (FTM) is a heterocyclic compound that has been studied extensively due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and nanotechnology. It is a small molecule with a molecular weight of 131.20 g/mol and a melting point of 148 °C. FTM has a planar structure and is composed of two nitrogen atoms, two sulfur atoms, two oxygen atoms, and one carbon atom. It has been found to have antioxidant, anti-inflammatory, and antifungal properties.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Studies

- Antimicrobial and Anticancer Properties : Schiff base rare earth metal complexes involving 1-(furan-2-yl) methanamine demonstrated significant antibacterial and anticancer activities, particularly the Pr3+ complex, highlighting its potential in biomedical applications (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Corrosion Inhibition

- Corrosion Inhibition : Amino acid compounds including derivatives of 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine have been synthesized and found to be effective as corrosion inhibitors for N80 steel in HCl solution, indicating their potential in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Coordination Chemistry and Synthesis

- Coordination Chemistry and Synthesis : Imine derivatives including 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine have been used to synthesize Ag(I) complexes, illustrating their significance in coordination chemistry and synthesis of novel compounds (Adeleke, Zamisa, & Omondi, 2021).

Synthesis of Glycine Analogs

- Synthesis of Glycine Analogs : Derivatives of 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine have been used in the enantioselective synthesis of 2-(2-arylcyclopropyl)glycines, a process important for creating structurally unique amino acid analogs (Demir, Seşenoğlu, Ülkü, & Arici, 2004).

Anticancer Activity of Metal Complexes

- Anticancer Activity of Metal Complexes : Complexes involving derivatives of 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine have shown promising anticancer activities against various human cancerous cell lines, indicating their potential in cancer therapy (Mbugua et al., 2020).

Fluorescence Enhancement and Imaging

- Fluorescence Enhancement and Imaging : A fluorescent indicator based on 1-(furan-2-yl)-N-((pyridin-2-yl)methyl)methanamine has been synthesized for selective detection of Cu2+ ions, indicating its application in fluorescence enhancement and imaging within living cells (Yang et al., 2016).

Electrophilic Aromatic Substitution

- Electrophilic Aromatic Substitution : Studies on the protodesilylation of compounds like 3-trimethylsilylfuran provide insights into the electrophilic aromatic substitution mechanisms, where derivatives of furan and thiophen, including 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine, play a role (Taylor, 1970).

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-1-thiophen-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9/h1-5,8,11H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWFINGMDUMRBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393878 |

Source

|

| Record name | 1-(Furan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine | |

CAS RN |

892593-40-7 |

Source

|

| Record name | 1-(Furan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)

![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)

![2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1336099.png)

![9H-pyrido[3,4-b]indole-1-carbaldehyde](/img/structure/B1336114.png)